![molecular formula C16H14N2O B12052600 5-methylindolo[3,2-b]quinoline;hydrate](/img/structure/B12052600.png)
5-methylindolo[3,2-b]quinoline;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylindolo[3,2-b]quinoline;hydrate is a compound that belongs to the class of indoloquinolines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5-Methylindolo[3,2-b]quinoline consists of an indole ring fused to a quinoline ring, with a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylindolo[3,2-b]quinoline typically involves the cyclization of indole derivatives with quinoline precursors. One common method starts with indole-3-carboxylates and N-methylanilines, which are then subjected to cyclization reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of 5-Methylindolo[3,2-b]quinoline may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methylindolo[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and halogens are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted indoloquinolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and ovarian cancers
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methylindolo[3,2-b]quinoline involves its interaction with DNA, leading to the inhibition of transcription and DNA replication. This interaction can interfere with gene expression and protein synthesis, ultimately causing cell death . The compound may also target specific proteins and enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Cryptolepine: Another indoloquinoline with similar biological activities.
Neocryptolepine: A minor alkaloid with a structure closely related to 5-Methylindolo[3,2-b]quinoline.
Uniqueness
5-Methylindolo[3,2-b]quinoline is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position, which can influence its biological activity and chemical reactivity . Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-methylindolo[3,2-b]quinoline;hydrate |
InChI |
InChI=1S/C16H12N2.H2O/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14;/h2-10H,1H3;1H2 |
InChI Key |
AOTFRBDOIUZYCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


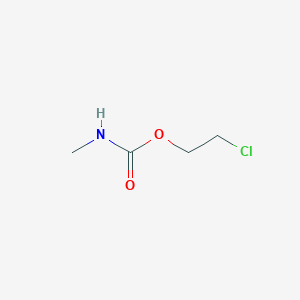
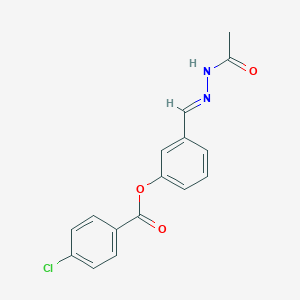
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)

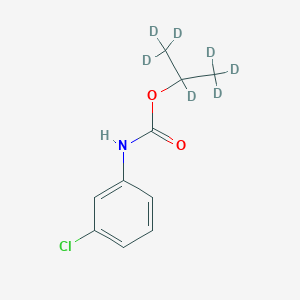
![(3Z)-1-(2-chlorobenzyl)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12052552.png)
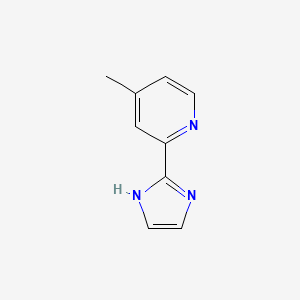
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)

![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
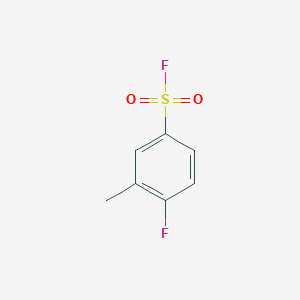
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)
